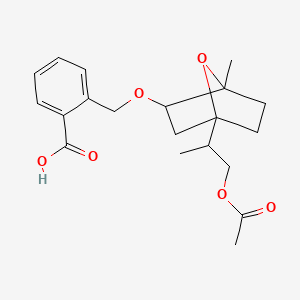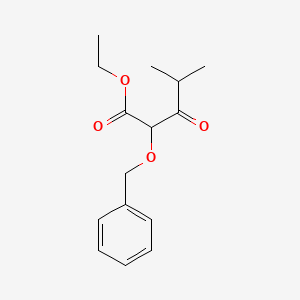![molecular formula C14H30O2Si B14309649 2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one CAS No. 110966-11-5](/img/structure/B14309649.png)
2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one is an organic compound characterized by the presence of a trimethylsilyl group. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved using trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . The reaction conditions often involve the use of anhydrous solvents and a base to facilitate the formation of the trimethylsilyl ether.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems may enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: A compound with a similar trimethylsilyl group but different overall structure.
Trimethylsilyl chloride: A common trimethylsilylating agent used in the synthesis of trimethylsilyl ethers.
Bis(trimethylsilyl)acetamide: Another trimethylsilylating agent with similar properties.
Uniqueness
2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one is unique due to its specific structure, which combines the trimethylsilyl group with a nonan-5-one backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Propriétés
| 110966-11-5 | |
Formule moléculaire |
C14H30O2Si |
Poids moléculaire |
258.47 g/mol |
Nom IUPAC |
2,3-dimethyl-2-trimethylsilyloxynonan-5-one |
InChI |
InChI=1S/C14H30O2Si/c1-8-9-10-13(15)11-12(2)14(3,4)16-17(5,6)7/h12H,8-11H2,1-7H3 |
Clé InChI |
NUUCCNZXMMDIJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CC(C)C(C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)


![Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate](/img/structure/B14309595.png)
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
